PC Biotin-PEG3-アジド

概要

説明

PC Biotin-PEG3-Azide is a versatile compound widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a cleavable linker containing a biotin moiety, a polyethylene glycol (PEG) spacer, and an azide group. This compound is primarily utilized in click chemistry reactions, where it facilitates the conjugation of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

科学的研究の応用

PC Biotin-PEG3-Azide has a wide range of applications in scientific research:

Chemistry: It is used in click chemistry for the efficient and specific conjugation of biomolecules

Biology: It is employed in biotinylation techniques for the labeling and purification of proteins and other biomolecules

Medicine: It is used in the development of antibody-drug conjugates (ADCs) for targeted drug delivery

Industry: It is utilized in the production of diagnostic reagents and biosensors

作用機序

Target of Action

PC Biotin-PEG3-Azide is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The compound’s primary targets are alkyne-containing biomolecules . The biotin moiety in the compound allows for specific binding to these targets.

Mode of Action

PC Biotin-PEG3-Azide interacts with its targets through a process known as Click Chemistry . This involves a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) that forms a stable triazole linkage . The compound can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The biochemical pathways affected by PC Biotin-PEG3-Azide are those involved in the synthesis of ADCs . The compound’s ability to form a stable triazole linkage with alkyne-containing biomolecules allows for the efficient and specific conjugation of drugs to antibodies .

Pharmacokinetics

The pharmacokinetic properties of PC Biotin-PEG3-Azide are influenced by its hydrophilic PEG arm , which enhances the solubility of the labeled molecules in aqueous media . This can potentially improve the bioavailability of the compound.

Result of Action

The result of PC Biotin-PEG3-Azide’s action is the formation of a stable triazole linkage with alkyne-containing biomolecules . This allows for the efficient and specific conjugation of drugs to antibodies, facilitating the synthesis of ADCs . Additionally, captured biomolecules can be efficiently photoreleased using near-UV, low intensity lamp (e.g. 365 nm lamp at 1-5 mW/cm2) .

Action Environment

The action of PC Biotin-PEG3-Azide can be influenced by environmental factors such as light and temperature. For instance, the photorelease of captured biomolecules is facilitated by near-UV light . Additionally, the compound is typically stored at -20°C to maintain its stability .

生化学分析

Biochemical Properties

PC Biotin-PEG3-Azide interacts with biomolecules containing Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . This interaction forms a stable triazole linkage, which is crucial in the synthesis of ADCs .

Cellular Effects

As an ADC linker, it plays a crucial role in the delivery of cytotoxic drugs to target cells via ADCs .

Molecular Mechanism

PC Biotin-PEG3-Azide contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage, enabling the conjugation of the cytotoxic drug to the antibody in ADCs .

Temporal Effects in Laboratory Settings

As an ADC linker, it is designed to be stable until it reaches the target cells, where it is cleaved to release the cytotoxic drug .

Metabolic Pathways

As an ADC linker, it is likely metabolized when the ADC is internalized by the target cells and the linker is cleaved to release the cytotoxic drug .

Transport and Distribution

As part of an ADC, it would be transported to the target cells along with the antibody and cytotoxic drug .

Subcellular Localization

As part of an ADC, it would likely be localized wherever the ADC is internalized within the cell .

準備方法

Synthetic Routes and Reaction Conditions

PC Biotin-PEG3-Azide is synthesized through a series of chemical reactions that introduce the biotin, PEG, and azide functionalities. The synthesis typically involves the following steps:

Biotinylation: Biotin is first activated and then conjugated to a PEG spacer.

PEGylation: The PEG spacer is then modified to introduce an azide group at the terminal end.

Industrial Production Methods

Industrial production of PC Biotin-PEG3-Azide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification technologies .

化学反応の分析

Types of Reactions

PC Biotin-PEG3-Azide undergoes several types of chemical reactions, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole linkage between the azide group of PC Biotin-PEG3-Azide and an alkyne group on another molecule

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction between the azide group and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)

Staudinger Ligation: This reaction involves the reduction of the azide group to an amine in the presence of a phosphine reagent.

Common Reagents and Conditions

CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents

SPAAC: No catalyst is required, and the reaction can proceed in aqueous or organic solvents

Staudinger Ligation: Triphenylphosphine or other phosphine reagents are used.

Major Products Formed

類似化合物との比較

PC Biotin-PEG3-Azide is unique due to its cleavable PEG linker and azide functionality. Similar compounds include:

Biotin-PEG3-Alkyne: Contains an alkyne group instead of an azide group, used in similar click chemistry reactions.

Biotin-PEG4-Azide: Contains a longer PEG spacer, providing increased solubility and flexibility.

Desthiobiotin-PEG3-Azide: Contains a desthiobiotin moiety, which has a lower affinity for streptavidin compared to biotin.

PC Biotin-PEG3-Azide stands out due to its cleavable linker, which allows for the controlled release of conjugated molecules under specific conditions .

生物活性

PC Biotin-PEG3-Azide is a specialized biotinylation reagent that has gained attention in biochemical research due to its unique properties and applications in labeling biomolecules. This article provides a comprehensive overview of its biological activity, including its chemical structure, mechanisms of action, applications in research, and relevant case studies.

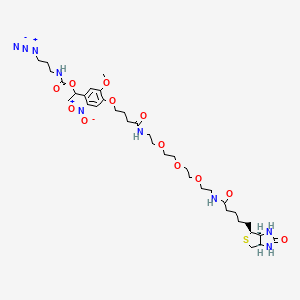

Chemical Structure and Properties

PC Biotin-PEG3-Azide is a polyethylene glycol (PEG) derivative that contains both a biotin group and an azide group. The chemical formula is with a molecular weight of approximately 825.94 g/mol. The structure facilitates bioorthogonal reactions, which are crucial for specific labeling in biological systems without interfering with cellular functions.

| Property | Value |

|---|---|

| Molecular Weight | 825.94 g/mol |

| Chemical Composition | C35H55N9O12S |

| CAS Number | 1937270-46-6 |

| Purity | ≥95% |

| Solubility | DMSO, DMF |

| Appearance | Yellow amorphous solid |

The azide group in PC Biotin-PEG3-Azide participates in click chemistry reactions, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Cu-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). These reactions allow for the formation of stable triazole linkages with terminal alkynes or cyclooctyne derivatives, enabling efficient conjugation of biomolecules such as proteins, nucleic acids, and lipids.

Bioorthogonal Chemistry

Bioorthogonal reactions are significant because they do not interfere with biological processes. The azide group can react selectively with alkyne-containing molecules in complex biological environments, making it an invaluable tool for researchers aiming to label or track biomolecules in vivo.

Applications in Research

PC Biotin-PEG3-Azide has diverse applications across various fields of biological research:

- Protein Labeling : It is commonly used to tag proteins for isolation and identification through affinity purification techniques.

- Cellular Imaging : The compound enables the visualization of biomolecules within cells using fluorescence microscopy.

- Drug Development : Researchers utilize this reagent to study drug interactions and mechanisms of action at the molecular level.

- Nanotechnology : It is employed in the functionalization of nanomaterials for targeted drug delivery systems.

Case Studies

- Fluorescence Microscopy : A study demonstrated the use of azide-coupled reporters for labeling alkyne lipids, showcasing the versatility of PC Biotin-PEG3-Azide in microscopy applications. The results indicated that varying the spacer length affected the efficiency of labeling, providing insights into optimizing bioconjugation protocols .

- Protein Isolation : In another investigation, researchers utilized PC Biotin-PEG3-Azide to isolate protein adducts formed by lipid peroxidation products. The study highlighted the reagent's efficacy in capturing specific proteins from complex mixtures, facilitating downstream analysis through mass spectrometry .

- Nanofiber Membranes : A recent study involved the fabrication of biotin-cellulose nanofiber membranes using PC Biotin-PEG3-Azide. This approach demonstrated the potential for bioorthogonal attachment of biomolecules onto nanofibers, enhancing their utility in biomedical applications .

特性

IUPAC Name |

1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H55N9O12S/c1-24(56-35(48)39-10-6-11-40-43-36)25-21-28(51-2)29(22-27(25)44(49)50)55-14-5-9-32(46)38-13-16-53-18-20-54-19-17-52-15-12-37-31(45)8-4-3-7-30-33-26(23-57-30)41-34(47)42-33/h21-22,24,26,30,33H,3-20,23H2,1-2H3,(H,37,45)(H,38,46)(H,39,48)(H2,41,42,47)/t24?,26-,30-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNZFIYMARMNDM-MJUSKHNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H55N9O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

825.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。